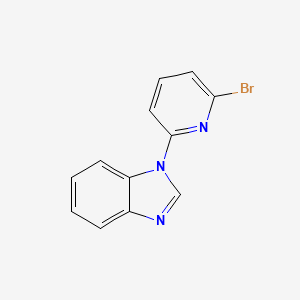

1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-

Description

Molecular Geometry and Bonding Analysis

The molecular structure of 1H-benzimidazole, 1-(6-bromo-2-pyridinyl)- features a fused bicyclic system comprising a benzene ring connected to an imidazole ring. The pyridine substituent at the 1-position and the bromine atom at the 6-position of the pyridine ring introduce steric and electronic effects that influence the compound’s geometry. X-ray crystallographic studies of analogous compounds, such as 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, reveal planar imidazolopyridine moieties with dihedral angles of 21.9° between the fused rings and substituents. In the title compound, the benzimidazole core adopts a near-planar configuration, with bond lengths between nitrogen and carbon atoms in the imidazole ring measuring approximately 1.32–1.38 Å, consistent with aromatic character.

The bromine atom at the pyridine ring’s 6-position creates a steric bulk that slightly distorts the pyridine plane. Computational studies using density functional theory (DFT) at the B3LYP/6-311G(d,p) level for related structures show bond angles of ~120° at the pyridine nitrogen, indicating minimal deviation from sp² hybridization. Non-covalent interactions, such as C–H⋯N hydrogen bonds between the pyridine nitrogen and adjacent aromatic protons, further stabilize the molecular conformation.

Propriétés

IUPAC Name |

1-(6-bromopyridin-2-yl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3/c13-11-6-3-7-12(15-11)16-8-14-9-4-1-2-5-10(9)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYZHHCLPZIWLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=NC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization Route Using 4-Bromo-o-phenylenediamine and 2-Pyridinecarboxaldehyde

A key approach involves the condensation of 4-bromo-1,2-phenylenediamine with 2-pyridinecarboxaldehyde , yielding the benzimidazole ring substituted at N-1 by the 6-bromo-2-pyridinyl group. This method is supported by procedures reported in patent WO2011099832A2, where similar benzimidazole derivatives are synthesized by reacting substituted phenylenediamines with aldehydes under reflux in solvents such as methanol or tetrahydrofuran, often in the presence of acid catalysts or dehydrating agents to promote cyclization.

Halogenation of Benzimidazole Precursors

Another method involves halogenation of benzimidazole intermediates. For example, 5,6-dichlorobenzimidazol-2-one can be treated with phosphorus oxybromide to selectively introduce bromine at the 2-position, which can then be further functionalized. Though this is for dichlorobenzimidazole derivatives, similar halogenation strategies can be adapted for introducing bromine at the 6-position of pyridinyl substituents.

Coupling Reactions Using Carbodiimide-Mediated Amide Bond Formation

In more complex derivatives, coupling of benzimidazole carboxylic acids with amines or other nucleophiles is facilitated by coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIC (diisopropylcarbodiimide), and triethylamine in solvents like N,N-dimethylformamide (DMF). This method is used for preparing amide-linked benzimidazole derivatives and can be adapted for attaching the 6-bromo-2-pyridinyl moiety if functionalized accordingly.

- For example, compound formation by reacting formula 4b and 6c with HBTU and triethylamine in DMF was reported, with molar ratios carefully controlled to optimize yield.

Reaction Conditions and Yields

| Step/Method | Reagents/Conditions | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization of 4-bromo-1,2-phenylenediamine with 2-pyridinecarboxaldehyde | Reflux, acid catalyst or dehydrating agent | Methanol, THF | 70-80 | Typical for benzimidazole ring formation |

| Halogenation of benzimidazole-2-one | Phosphorus oxybromide, controlled temperature | Not specified | 56-77 | Selective bromination at 2-position |

| Carbodiimide-mediated coupling | HBTU or DIC, triethylamine, DMF | DMF | 70-83 | Used for amide bond formation with benzimidazole derivatives |

| Purification | Silica gel chromatography, ethyl acetate/hexane | - | - | Common purification method |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy : The N–H proton of benzimidazole appears as a singlet around δ 12.7–12.9 ppm in ^1H NMR, disappearing upon N-substitution.

- FTIR Spectroscopy : Characteristic N–H stretching bands at ~3400 cm⁻¹ disappear after alkylation; C=N and aromatic C=C stretches appear at 1600–1500 cm⁻¹.

- Mass Spectrometry and Elemental Analysis : Confirm molecular weight and purity of the synthesized compounds.

Summary and Recommendations for Synthesis

- The most straightforward and widely used method for preparing 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- is the condensation of 4-bromo-1,2-phenylenediamine with 6-bromo-2-pyridinecarboxaldehyde or analogous aldehydes under reflux in polar solvents.

- Halogenation using phosphorus oxybromide is effective for introducing bromine substituents on benzimidazole cores, which can be further functionalized.

- Carbodiimide-mediated coupling reactions provide versatility for attaching various substituents to benzimidazole derivatives.

- Reaction conditions such as solvent choice, temperature, and reagent molar ratios critically influence yield and purity.

- Purification by silica gel chromatography is standard to isolate the target compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced benzimidazole derivatives.

Substitution: The bromine atom in the pyridinyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres.

Substitution: Nucleophiles like amines, thiols; reactions often require catalysts or specific solvents to proceed efficiently.

Major Products:

Oxidation: N-oxides of benzimidazole derivatives.

Reduction: Reduced forms of the benzimidazole compound.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

Industry: Utilized as a corrosion inhibitor and in the development of new materials with specific electronic or optical properties

Mécanisme D'action

The mechanism of action of 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the pyridinyl group can enhance its binding affinity and specificity towards certain molecular targets. Pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.

Comparaison Avec Des Composés Similaires

1-Benzyl-2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole (CAS 337920-59-9)

- Substituents : 6-chloro-3-pyridinyl, benzyl, 5,6-dimethyl.

- Molecular Formula : C₂₁H₁₈ClN₃.

- Molar Mass : 347.84 g/mol.

- Key Differences : Replacing bromine with chlorine reduces molar mass (Cl: 35.45 vs. Br: 79.90) and alters electronic effects. The chlorine atom’s smaller size may decrease steric hindrance but reduce lipophilicity compared to bromine.

- Physicochemical Properties : Predicted density of 1.22 g/cm³ and boiling point of 561.8±60.0 °C .

5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole

- Substituents : Thiophene rings at the 2-position and methyl-thiophene at the 1-position.

- Key Differences : Thiophene substituents introduce sulfur atoms, enhancing π-π stacking and altering solubility. The dihedral angles between benzimidazole and thiophene rings (36–39°) suggest a planar conformation, influencing crystal packing via C–H···N interactions .

Functional Analog: Anticancer Activity

2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole (PPTMB)

- Substituents : 3,4,5-Trimethoxybenzyl.

- Molecular Formula : C₂₈H₂₉N₃O₃.

- Biological Activity: Inhibits prostate cancer cell proliferation (IC₅₀ ~0.1–0.3 µM) by disrupting microtubule dynamics and activating JNK-mediated apoptosis.

- Comparison : The trimethoxybenzyl group in PPTMB contributes to potent microtubule binding, whereas the bromopyridinyl group in the target compound may favor interactions with kinase domains or nucleic acids.

Thermal and Solubility Properties

- Boiling Points : Bromine’s polarizability increases boiling points compared to chlorine analogs (e.g., 561.8°C for the chloro derivative vs. estimated ~600°C for the bromo compound).

- pKa : Predicted pKa of 3.96±0.10 for the chloro derivative suggests moderate acidity, which may differ slightly in the bromo analog due to electronegativity variations.

Data Table: Key Parameters of Compared Compounds

Activité Biologique

1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. This compound features a unique structure that combines a benzimidazole core with a brominated pyridine moiety. The biological activities associated with benzimidazoles are extensive, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- based on existing literature and research findings.

Chemical Structure

The chemical structure of 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- can be represented as follows:

It consists of:

- A benzimidazole core (a fused benzene and imidazole ring).

- A 6-bromo-2-pyridinyl substituent, where bromine is attached to the pyridine ring at the sixth position.

Antimicrobial Activity

Benzimidazoles have been widely studied for their antimicrobial properties. Research indicates that derivatives of benzimidazole exhibit significant activity against various bacterial strains. For instance:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- | TBD | Gram-positive and Gram-negative bacteria |

In a study focusing on similar compounds, it was found that modifications in the benzimidazole structure could enhance antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of benzimidazoles has been documented extensively. Compounds with similar structures have shown effectiveness in inhibiting cancer cell proliferation. For example:

- Mechanism of Action : Some benzimidazole derivatives act as topoisomerase inhibitors, disrupting DNA replication in cancer cells.

- Case Study : A derivative demonstrated an IC50 value of approximately 25.72 μM against MCF-7 breast cancer cells, indicating significant cytotoxicity .

Anti-inflammatory Effects

Benzimidazoles also exhibit anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory cytokines. This activity is crucial in treating diseases characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazoles is highly dependent on their structural features. The presence of halogens (like bromine) and functional groups at specific positions on the benzimidazole nucleus can significantly influence their pharmacological profiles:

| Position | Substituent | Biological Activity |

|---|---|---|

| 1 | Various | Antimicrobial |

| 2 | Halogen | Anticancer |

| 5 | Alkyl groups | Anti-inflammatory |

Research Findings

Recent studies have focused on synthesizing new derivatives of benzimidazole to explore their biological activities further. For instance, a recent publication highlighted the synthesis of several novel compounds based on the benzimidazole framework and evaluated their antimicrobial and anticancer activities .

Q & A

Q. What are the common synthetic routes for preparing 1H-benzimidazole derivatives with bromo-pyridinyl substituents?

Methodological Answer: A widely used approach involves nucleophilic substitution or condensation reactions. For example, reacting 2-(6-bromo-2-pyridinyl) derivatives with o-phenylenediamine under acidic or solvent-free conditions can yield the target compound. Potassium carbonate (K₂CO₃) is often employed as a base to deprotonate intermediates, facilitating benzimidazole ring closure . Solvent-free one-pot syntheses using trifluoroacetic acid (TFA) as a catalyst have also been reported for analogous structures, improving reaction efficiency and reducing purification steps .

Q. Which spectroscopic techniques are critical for characterizing 1H-benzimidazole derivatives?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and ring fusion. For instance, aromatic protons in the benzimidazole core typically resonate at δ 7.0–8.5 ppm, while bromo-pyridinyl protons appear downfield due to electronegative effects .

- Infrared (IR) Spectroscopy: Stretching frequencies for C-N (1250–1350 cm⁻¹) and C-Br (500–600 cm⁻¹) bonds validate functional groups .

- Mass Spectrometry (HRMS): High-resolution mass spectra provide exact molecular weights, critical for confirming stoichiometry .

Q. How can researchers assess the biological activity of bromo-pyridinyl benzimidazoles?

Methodological Answer: Standard assays include:

- Antimicrobial Testing: Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., S. aureus, E. coli), with MIC (Minimum Inhibitory Concentration) values quantified .

- Fluorescence Spectroscopy: Used to study DNA-binding interactions, leveraging the compound’s aromaticity for intercalation studies .

- Thermogravimetric Analysis (TGA): Evaluates thermal stability, which correlates with bioactivity under physiological conditions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and properties of bromo-pyridinyl benzimidazoles?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For example:

- Transition-State Modeling: Identifies energy barriers in ring-closure steps, aiding solvent/catalyst selection .

- Molecular Docking: Screens binding affinities to biological targets (e.g., enzymes), guiding structural modifications for enhanced activity .

- Solvent Effects: Polarizable Continuum Models (PCM) simulate solvent interactions to optimize reaction conditions .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar benzimidazoles?

Methodological Answer: Contradictions often arise from assay variability or substituent effects. Systematic approaches include:

- Meta-Analysis: Compare datasets across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Structure-Activity Relationship (SAR) Studies: Vary substituents (e.g., replacing bromo with methoxy groups) to isolate activity drivers .

- Dose-Response Curves: Quantify EC₅₀/IC₅₀ values to differentiate potency thresholds across analogs .

Q. How can reaction mechanisms for benzimidazole synthesis be experimentally validated?

Methodological Answer: Mechanistic validation employs:

- Isotopic Labeling: Track intermediates using deuterated reagents (e.g., D₂O in acid-catalyzed steps) .

- Kinetic Profiling: Monitor reaction progress via in-situ techniques (e.g., FTIR or HPLC) to identify rate-determining steps .

- Trapping Experiments: Add scavengers (e.g., TEMPO) to detect radical intermediates in oxidative coupling reactions .

Q. What advanced techniques elucidate the solid-state behavior of bromo-pyridinyl benzimidazoles?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Resolves 3D molecular packing and halogen-bonding interactions involving bromine .

- Powder X-ray Diffraction (PXRD): Assesses crystallinity and polymorphism, critical for pharmaceutical formulation .

- Differential Scanning Calorimetry (DSC): Detects phase transitions (e.g., melting points >300°C for thermally stable analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.